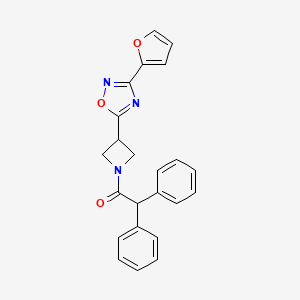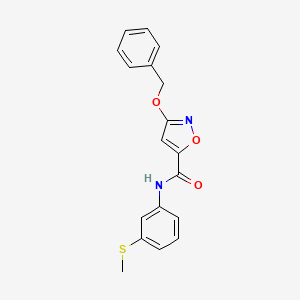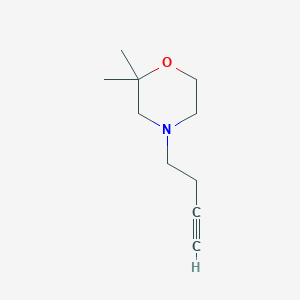
4-But-3-ynyl-2,2-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 4-But-3-ynyl-2,2-dimethylmorpholine often involves multistep chemical reactions that may include the formation of intermediate compounds. For instance, the synthesis of a related compound, 4-(2-(4,5-Dimethyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-1-yl)ethyl)morpholine, utilized a one-pot multicomponent approach, indicating the potential complexity involved in synthesizing such molecules (Prabhakaran et al., 2021).
Molecular Structure Analysis
The molecular structure of 4-But-3-ynyl-2,2-dimethylmorpholine and related compounds can be extensively analyzed using various spectroscopic and computational methods. For example, a similar molecule was investigated through vibrational analysis, thermodynamic properties, and theoretical calculations, providing insights into bond lengths, angles, and molecular electrostatic potential surfaces (Medetalibeyoğlu et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 4-But-3-ynyl-2,2-dimethylmorpholine can lead to a variety of products, depending on the reaction conditions and reagents used. For instance, compounds with morpholine moieties can participate in reactions with secondary amines, forming structures such as 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen, showcasing the reactivity of such molecules (Mugnoli et al., 1980).
科学的研究の応用
Dye-Sensitized Solar Cells
4-But-3-ynyl-2,2-dimethylmorpholine derivatives have been explored for their utility in enhancing the photoelectric conversion efficiency of dye-sensitized solar cells. Research indicates that these derivatives, when used as sensitizers in solar cells, can significantly improve the photoelectrical properties, leading to higher power conversion efficiencies under certain illumination conditions (Wu et al., 2009).
Luminescent Materials
These compounds have also found applications in the development of luminescent materials. Certain derivatives exhibit unique photophysical properties, such as fluorescence-phosphorescence dual-emission and aggregation-induced fluorescence, which are promising for data security protection and the design of smart luminescent materials (Song et al., 2016).
Synthetic Organic Chemistry
In synthetic organic chemistry, derivatives of 4-But-3-ynyl-2,2-dimethylmorpholine have been employed in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions to synthesize a variety of heterocyclic compounds. This methodology has proven useful for generating compounds with potential applications across different fields of chemistry and pharmacology (Bacchi et al., 2005).
Structural Chemistry
The structural versatility of these compounds extends to their use in crystallography and molecular structure analysis. Studies have been conducted to understand the synthesis, crystal structure, and thermodynamic properties of various 4-But-3-ynyl-2,2-dimethylmorpholine derivatives, providing valuable insights into their molecular configurations and potential applications in materials science and drug design (Mawad et al., 2010), (Medetalibeyoğlu et al., 2019).
Safety and Hazards
特性
IUPAC Name |
4-but-3-ynyl-2,2-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-4-5-6-11-7-8-12-10(2,3)9-11/h1H,5-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTQOQUKOUFXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CCC#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(But-3-yn-1-yl)-2,2-dimethylmorpholine | |
CAS RN |
1341194-07-7 |
Source


|
| Record name | 4-(but-3-yn-1-yl)-2,2-dimethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2493963.png)

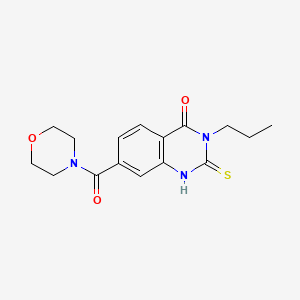
![2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide](/img/structure/B2493966.png)
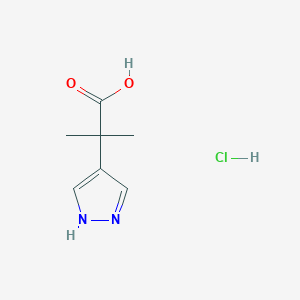
![methyl 4-chloro-2-{2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2493970.png)
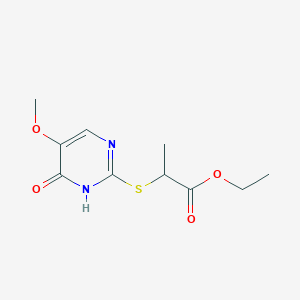


![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2493976.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2493978.png)
![5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2493980.png)
